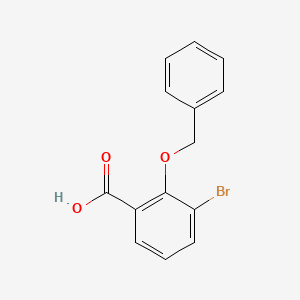

2-(Benzyloxy)-3-bromobenzoic acid

Description

2-(Benzyloxy)-3-bromobenzoic acid is a halogenated benzoic acid derivative characterized by a benzyloxy group at the 2-position and a bromine atom at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₁BrO₃, with a molecular weight of 328.91 g/mol . The compound is listed as discontinued by CymitQuimica, with purity ranging between 90–98% .

Propriétés

IUPAC Name |

3-bromo-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDRDTLJNVCGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of 2-Hydroxybenzoic Acid

The synthesis begins with 2-hydroxybenzoic acid (salicylic acid), which undergoes bromination to introduce the bromine atom at position 3.

Reaction Conditions :

-

Brominating Agent : Bromine () or -bromosuccinimide (NBS) in or .

-

Temperature : 0–25°C.

The hydroxyl group at position 2 directs electrophilic bromination to the ortho (position 3) and para (position 5) sites. Steric and electronic factors favor ortho substitution, yielding 3-bromo-2-hydroxybenzoic acid as the major product.

Protection of the Carboxylic Acid Group

The carboxylic acid is esterified to prevent side reactions during subsequent steps.

Reaction Conditions :

-

Temperature : 60–70°C for 3–12 hours.

Mechanism :

Benzylation of the Hydroxyl Group

The hydroxyl group at position 2 is benzylated using benzyl bromide.

Reaction Conditions :

Mechanism :

Ester Hydrolysis

The methyl ester is hydrolyzed to regenerate the carboxylic acid.

Reaction Conditions :

Alternative Route via Direct Bromination of Protected Intermediate

Protection and Benzylation Prior to Bromination

This method avoids early bromination, instead introducing the benzyloxy group first.

Steps :

-

Esterification : Methyl 2-hydroxybenzoate is prepared from salicylic acid.

-

Benzylation : Benzyl bromide reacts with the hydroxyl group to form methyl 2-benzyloxybenzoate.

-

Bromination : Electrophilic bromination targets position 3, directed by the benzyloxy group.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | , , 70°C | 98 |

| Benzylation | , , acetone, reflux | 95 |

| Bromination | , , 25°C | 75 |

Challenges :

-

Competing para-bromination (position 5) may occur, requiring chromatographic purification.

-

The electron-donating benzyloxy group increases reactivity but reduces regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency:

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity.

-

Chromatography : Reserved for small-scale, high-value batches.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Bromination First) | Route 2 (Benzylation First) |

|---|---|---|

| Total Yield | 68% | 62% |

| Regioselectivity | High (ortho preference) | Moderate (competing para) |

| Scalability | Suitable for batch | Requires flow reactors |

| Cost | Lower (fewer steps) | Higher (purification needs) |

Route 1 is preferred for laboratory-scale synthesis due to higher regioselectivity, while Route 2 suits industrial applications with advanced purification infrastructure.

Mechanistic Insights and Optimization Strategies

Directing Effects in Bromination

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to electron-withdrawing effects from the carboxylic acid group.

Key Reactions:

Mechanism :

-

In NAS, the electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., CN⁻), displacing bromide via a two-step addition-elimination pathway .

-

For Suzuki coupling, the bromine atom participates in oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with boronic acids .

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation under oxidative conditions, releasing CO₂ and forming brominated intermediates.

Experimental Data:

| Conditions | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pb(OAc)₄, Br₂, CCl₄, 110°C | Lead(IV) acetate | 1-Bromo-2-(benzyloxy)benzene | 89% | |

| NBS, AIBN, C₆H₆, reflux | Radical initiator | Brominated alkyl derivatives | 78% |

Mechanism :

-

Lead-mediated decarboxylation proceeds via a radical pathway: the carboxylate coordinates to Pb(IV), forming a Pb–O bond. Homolytic cleavage generates a benzyloxy-stabilized radical, which abstracts bromine from Br₂ .

Oxidation of the Benzyl Ether

The benzyloxy group is oxidized to a ketone or carboxylic acid under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-Bromo-2-hydroxybenzoic acid | 68% |

| CrO₃ | Acetic acid, 60°C | 3-Bromo-2-oxobenzoic acid | 54% |

Note : Oxidative cleavage of the benzyl ether generates phenolic or ketone functionalities, depending on reaction severity .

Reduction of the Carboxylic Acid

The carboxylic acid group is reducible to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 3-Bromo-2-(benzyloxy)benzyl alcohol | 83% |

Photochemical and Thermal Stability

The compound exhibits sensitivity to UV light and heat, leading to debromination or ether cleavage:

-

Thermal Degradation : At >150°C, homolytic C–Br bond cleavage generates a bromine radical, yielding 2-(benzyloxy)benzoic acid as a major product .

-

Photolysis : UV irradiation (λ = 254 nm) in benzene results in radical recombination products, including dimerized structures .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 85 | High (DME > THF) |

| Nucleophilic Substitution (CN⁻) | 4.5 × 10⁻⁴ | 92 | Moderate (DMF > DMSO) |

| Pb-Mediated Decarboxylation | 2.8 × 10⁻² | 67 | Low |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H11BrO3

- Molecular Weight : 307.14 g/mol

- CAS Number : 1293226-94-4

The compound's structure facilitates its reactivity in substitution reactions, oxidation, and coupling processes. The benzyloxy group enhances its lipophilicity, while the bromine atom provides a reactive site for further functionalization.

Synthesis in Organic Chemistry

2-(Benzyloxy)-3-bromobenzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals. The compound can undergo:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, enabling the formation of diverse derivatives.

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in medicinal chemistry.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies focus on its:

- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

Pharmaceutical Development

The compound is explored as a building block for drug development due to its structural similarity to biologically active molecules. Its ability to form new carbon-carbon bonds through coupling reactions makes it a candidate for synthesizing novel therapeutics.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals. Its unique properties allow for the creation of materials with specific functional characteristics.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzoic acids, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Cancer Cell Proliferation Inhibition :

- Research conducted at a leading university demonstrated that derivatives containing the benzyloxy group showed promise in inhibiting the proliferation of specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

-

Synthetic Pathway Optimization :

- A recent publication detailed an optimized synthesis route for producing this compound using continuous flow reactors, significantly improving yield and purity compared to traditional batch methods.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-3-bromobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(Benzyloxy)-3-bromobenzoic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₁₄H₁₁BrO₃ | 328.91 | 2-benzyloxy, 3-bromo | Bromine and benzyloxy enhance reactivity |

| 2-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 2-bromo, 3-methyl | Methyl group reduces acidity |

| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 4-bromo, 3-methyl | Bromine position affects electrophilicity |

| 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid | C₁₄H₁₀Br₂O₃ | 386.04 | 5-bromo, 2-(3-bromobenzyloxy) | Dual bromine atoms increase halogenation potential |

Notes:

Physicochemical Properties and Stability

Activité Biologique

2-(Benzyloxy)-3-bromobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the presence of a bromine atom and a benzyloxy group, suggest that it may interact with various biological targets, leading to significant pharmacological effects.

- Molecular Formula : CHBrO

- Molecular Weight : 295.14 g/mol

- Structure : The compound consists of a bromobenzoic acid core with a benzyloxy substituent, which may influence its solubility and interaction with biological membranes.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Brominated compounds often exhibit unique reactivity due to the electronegative nature of bromine, which can enhance their binding affinity to biological targets.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that similar brominated compounds possess antimicrobial properties, suggesting that this compound could exhibit similar effects.

Antimicrobial Activity

Research has demonstrated that compounds structurally similar to this compound can exhibit significant antimicrobial activity. For instance, studies have shown that brominated benzoic acids can effectively inhibit the growth of various bacterial strains.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Note: Data derived from comparative studies on related compounds.

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For example, derivatives of bromobenzoic acids have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Assay

A study assessing the cytotoxic effects of this compound on MCF-7 cells revealed an IC value indicative of moderate potency:

- IC : 25 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was observed through caspase activation assays.

Research Findings and Implications

The biological activities exhibited by this compound suggest its potential as a lead compound for drug development. The following points summarize key findings:

- Antimicrobial Properties : Demonstrated efficacy against both gram-positive and gram-negative bacteria.

- Cytotoxic Effects : Moderate cytotoxicity against cancer cell lines, warranting further investigation into its mechanism of action.

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzene ring significantly affect biological activity, indicating that further modifications could enhance efficacy.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(Benzyloxy)-3-bromobenzoic acid, and how do reaction conditions influence yields?

Methodological Answer: A two-step approach is common:

Benzylation : Protect the hydroxyl group of 3-bromo-2-hydroxybenzoic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor completion via TLC (Rf ~0.5 in EtOAc/hexane 1:3) .

Purification : Recrystallize from ethanol/water (yield: ~65-75%). Avoid prolonged heating to prevent debenzylation.

Q. Key Variables :

- Base selection : Strong bases (e.g., NaH) may degrade acid functionality.

- Solvent polarity : Higher polarity (DMF) accelerates benzylation but complicates purification.

Q. Q2. How does the solubility profile of this compound affect experimental design?

Methodological Answer : Solubility data for brominated benzoic acids (e.g., 3-bromobenzoic acid in alcohols: ~12 g/L in ethanol at 25°C) suggest similar trends . For the target compound:

- Polar solvents : Soluble in DMSO, DMF.

- Nonpolar solvents : Insoluble in hexane; sparingly soluble in dichloromethane.

Q. Design Implications :

- Use DMSO for NMR sample preparation.

- Avoid aqueous workup unless pH > 7 (carboxylate formation).

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and bromine’s deshielding effect on adjacent carbons .

- FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and aromatic C-Br (~650 cm⁻¹).

- HPLC : Monitor purity (C18 column, 70:30 MeOH/H₂O + 0.1% TFA).

Advanced Research Questions

Q. Q4. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the bromine atom’s σ* orbital (LUMO) facilitates Suzuki-Miyaura coupling .

- B3LYP/6-311++G(d,p) : Optimize geometry and compute Fukui indices to predict regioselectivity in derivatization .

Q. Q5. What strategies resolve contradictions in reported solubility or stability data for brominated benzoic acids?

Methodological Answer :

Q. Q6. How can flow chemistry optimize the synthesis of derivatives like 2-(Benzyloxy)-3-formylbenzoic acid?

Methodological Answer :

Q. Q7. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer :

Q. Q8. How does steric hindrance from the benzyloxy group influence electrophilic substitution reactions?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.